6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
6-fluoro-3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4/c12-9-2-1-8-10(15-16-11(8)14-9)7-3-5-13-6-4-7/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIZPXORSNKLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)C3=CC=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626855 | |
| Record name | 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-67-6 | |
| Record name | 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoropyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[3,4-b]pyridine core. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazolo[3,4-b]pyridine core with a fluorine atom at the 6-position and a pyridine ring at the 3-position. Its molecular weight is approximately 214.20 g/mol, and its unique structure contributes to its diverse biological activities.
Chemistry
6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine serves as a valuable building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the introduction of different functional groups.
Table 1: Types of Reactions and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | Acidic medium |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Sodium methoxide, Potassium tert-butoxide | Base-catalyzed |
Biology
The compound has shown promise in biological applications due to its potential antimicrobial and anticancer properties. Research indicates that it may inhibit specific kinases involved in cell signaling pathways, leading to altered gene expression and increased apoptosis in cancer cells.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) and hematological tumors (e.g., K-562), suggesting its potential as an anticancer agent .
Medicinal Applications
The medicinal properties of this compound are being explored for potential therapeutic uses. Its ability to modulate biochemical pathways makes it a candidate for drug development targeting diseases such as cancer and infections.
Table 2: Potential Therapeutic Applications
| Disease Type | Mechanism of Action |
|---|---|
| Cancer | Kinase inhibition leading to apoptosis |
| Infectious Diseases | Antimicrobial activity against bacterial strains |
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets within biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine | F (position 6); pyridin-4-yl (position 3) | 214.20 | Enhanced electronegativity; π-stacking capability; kinase inhibition potential |
| 1-(2-Fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 2-Fluorophenyl; methyl; phenyl | 406.39 | Fluorine improves metabolic stability; carboxylate aids solubility |
| 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine | Ethynyl (position 6) | 158.16 | Ethynyl enables click chemistry; anticancer applications via functionalization |
| 6-(4-Methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 4-Methylphenyl; carboxylic acid | 293.31 | Carboxylic acid enhances bioavailability; methyl boosts lipophilicity |
| 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine | Cl (position 4); methyl | 183.62 | Chlorine increases electrophilicity; methyl improves membrane permeability |
Biological Activity
6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains both fluorine and nitrogen atoms, which contribute to its unique chemical properties and biological effects. Research has indicated that it may have applications in treating various diseases, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[3,4-b]pyridine core with a fluorine atom at the 6-position and a pyridine ring at the 3-position. The presence of the fluorine atom is significant for enhancing lipophilicity and biological activity.
The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases, which are critical in cell signaling pathways. The inhibition occurs through binding to the active site of these enzymes, preventing substrate access and subsequent phosphorylation events.
- Gene Expression Modulation : This compound can alter the expression of genes associated with apoptosis, leading to increased cell death in certain cancer cell lines. This effect is particularly relevant in therapeutic contexts where inducing apoptosis in tumor cells is desired .
Biological Activity Data
Several studies have investigated the biological activities of this compound. Below is a summary of key findings:
| Study | Biological Activity | Cell Line/Model | Effect |
|---|---|---|---|
| Study A | Anticancer | MCF-7 (breast cancer) | Induced apoptosis by 33.43% |
| Study B | Antimicrobial | Various bacterial strains | Inhibited growth at micromolar concentrations |
| Study C | Anti-inflammatory | BV2 microglial cells | Reduced pro-inflammatory cytokines |
Case Studies
-
Anticancer Activity :
In a study focusing on breast cancer cells (MCF-7), this compound was found to significantly increase apoptotic cell death. The compound's mechanism involved modulation of apoptotic gene expression pathways, highlighting its potential as an anticancer agent . -
Antimicrobial Effects :
Research demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. It was effective at low micromolar concentrations, suggesting its potential utility as an antimicrobial agent in clinical settings . -
Anti-inflammatory Properties :
In experiments with BV2 microglial cells, the compound showed a capacity to reduce the release of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This indicates its potential application in neuroinflammatory conditions .
Q & A
Q. How can computational tools predict metabolic pathways for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
